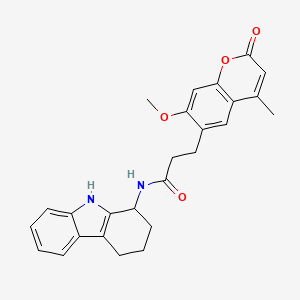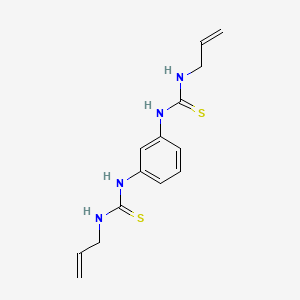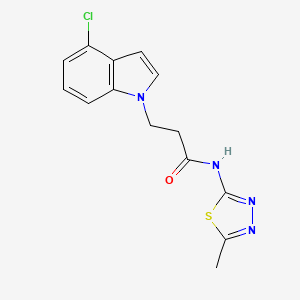![molecular formula C20H31N5O3 B15102883 Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B15102883.png)
Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrimidinyl group, and a piperidinyl group. It is often used in chemical synthesis and research due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the specific biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (1-(pyrimidin-2-yl)piperidin-4-yl)carbamate: Similar structure but with a different position of the pyrimidinyl group.
2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid: Used as a rigid linker in PROTAC development.
Uniqueness
Tert-butyl (1-{[1-(pyrimidin-2-yl)piperidin-3-yl]carbonyl}piperidin-4-yl)carbamate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C20H31N5O3 |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-(1-pyrimidin-2-ylpiperidine-3-carbonyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C20H31N5O3/c1-20(2,3)28-19(27)23-16-7-12-24(13-8-16)17(26)15-6-4-11-25(14-15)18-21-9-5-10-22-18/h5,9-10,15-16H,4,6-8,11-14H2,1-3H3,(H,23,27) |
Clé InChI |
ISKGSTOSGDKXKV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2CCCN(C2)C3=NC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B15102804.png)
methyl}quinolin-8-ol](/img/structure/B15102805.png)
![N-[4-(cyclopropylcarbamoyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B15102830.png)
![(1-{[4-(methoxycarbonylamino)phenyl]sulfonyl}(3-piperidyl))-N-benzamide](/img/structure/B15102837.png)

![N-(4-fluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15102849.png)
![6-{2-[4-(Methylsulfonyl)piperazin-1-yl]-2-oxoethyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B15102864.png)
![4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-3-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B15102872.png)
![methyl N-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}carbonyl)glycinate](/img/structure/B15102877.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide](/img/structure/B15102890.png)

![ethyl 2-{(3E)-2-(furan-2-yl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15102900.png)

